Sodium acetylide

Vue d'ensemble

Description

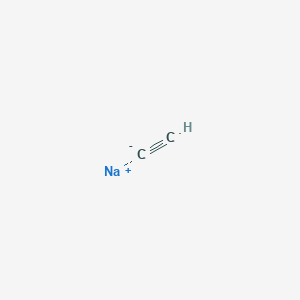

Sodium acetylide is an organometallic compound with the formula HC≡CNa. It is a salt formed by the reaction of acetylene with sodium. This compound is known for its reactivity and is used in various chemical synthesis processes. This compound is a white solid that is highly reactive and must be handled with care due to its sensitivity to moisture and air.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium acetylide is typically prepared by the reaction of acetylene with sodium in liquid ammonia or an ether solvent. The reaction is as follows:

HC≡CH+NaNH2→HC≡CNa+NH3

In this reaction, sodium amide acts as a strong base to deprotonate acetylene, forming this compound and ammonia.

Industrial Production Methods: In industrial settings, this compound can be produced by passing acetylene gas through a solution of sodium in liquid ammonia. This method ensures a high yield of the product and is scalable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium acetylide undergoes several types of reactions, including:

Nucleophilic Substitution: this compound can act as a nucleophile and react with alkyl halides to form substituted alkynes.

Addition Reactions: It can add to carbonyl compounds such as aldehydes and ketones to form propargyl alcohols.

Coupling Reactions: this compound can participate in coupling reactions to form larger carbon-carbon bonded structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves alkyl halides under basic conditions.

Addition Reactions: Requires carbonyl compounds and often a proton source for the final step.

Coupling Reactions: Often involves transition metal catalysts.

Major Products:

Substituted Alkynes: Formed from nucleophilic substitution reactions.

Propargyl Alcohols: Result from addition reactions with carbonyl compounds.

Coupled Products: Larger carbon structures from coupling reactions.

Applications De Recherche Scientifique

Chemical Synthesis

Sodium acetylide is primarily utilized as a reagent in organic synthesis for the formation of carbon-carbon bonds. Its nucleophilic properties allow it to react with alkyl halides, leading to the production of substituted alkynes through nucleophilic substitution reactions. This process is crucial in synthesizing complex organic molecules.

Key Reactions:

- Nucleophilic Substitution : this compound reacts with alkyl halides to form internal alkynes.

- Formation of Propargyl Alcohols : It can add to carbonyl compounds, resulting in propargyl alcohols, which are important intermediates in organic synthesis.

- Coupling Reactions : this compound can participate in coupling reactions to create larger carbon structures, enhancing its utility in synthetic organic chemistry .

Biological Applications

In biological contexts, this compound has been employed in the synthesis of biologically active molecules. Its ability to form carbon-carbon bonds makes it a valuable tool for constructing complex natural products and pharmaceuticals. For instance, researchers have utilized this compound in the development of various drug intermediates, showcasing its relevance in medicinal chemistry .

Industrial Applications

This compound finds applications in the production of fine chemicals and materials science. Its reactivity allows for the creation of specialized compounds used in various industrial processes. Additionally, this compound can serve as a precursor for other important chemicals, contributing to the development of new materials with enhanced properties .

Preparation Methods

The preparation of this compound typically involves the reaction of acetylene with sodium metal in an inert solvent such as liquid ammonia or ethers. The general reaction can be summarized as follows:

This reaction is facilitated by sodium amide acting as a strong base to deprotonate acetylene . The process can be optimized for high yields by controlling temperature and ensuring dry conditions to avoid decomposition.

Case Study 1: Nucleophilic Substitution Reactions

Research has demonstrated that this compound effectively participates in nucleophilic substitution reactions at low temperatures (e.g., -45°C), producing various alkynes from methyl iodide. This method highlights its efficiency as a nucleophile and its application in synthesizing complex organic structures .

Case Study 2: Pharmaceutical Synthesis

In medicinal chemistry, this compound has been used to synthesize key intermediates for pharmaceuticals. A notable example includes its application in creating compounds with therapeutic potential by facilitating carbon-carbon bond formation crucial for drug development .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Chemistry | Synthesis of substituted alkynes | Forms stable carbon-carbon bonds |

| Medicinal Chemistry | Development of drug intermediates | Facilitates complex molecule synthesis |

| Materials Science | Production of fine chemicals | Enhances material properties |

| Biological Research | Synthesis of biologically active compounds | Supports drug discovery and development |

Mécanisme D'action

The reactivity of sodium acetylide is primarily due to the presence of the acetylide anion (HC≡C−), which is a strong nucleophile and base. This anion can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The high s-character of the sp-hybridized carbon in the acetylide anion contributes to its stability and reactivity.

Comparaison Avec Des Composés Similaires

Potassium Acetylide (HC≡CK): Similar in reactivity but uses potassium instead of sodium.

Lithium Acetylide (HC≡CLi): Often used in organic synthesis due to its high reactivity.

Silver Acetylide (Ag2C2): Known for its explosive properties and used in specialized applications.

Uniqueness of Sodium Acetylide: this compound is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to form strong carbon-carbon bonds under mild conditions sets it apart from other acetylides.

Activité Biologique

Sodium acetylide (NaC≡CNa) is an organometallic compound known for its unique properties and reactions, particularly in organic synthesis. Its biological activity, while not as extensively studied as some other compounds, has shown potential in various applications, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is a strong nucleophile due to the presence of the acetylide ion (C≡C⁻). It is typically synthesized by the reaction of acetylene with sodium amide in liquid ammonia:

This compound is highly reactive and can participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study explored its interaction with various bacterial strains, showing effectiveness against Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells. A study demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to generate reactive oxygen species (ROS) was identified as a key factor in its cytotoxic mechanism.

Case Study: Apoptosis Induction

In vitro studies showed that treatment with this compound led to significant increases in apoptotic markers such as caspase-3 activation and poly(ADP-ribose) polymerase (PARP) cleavage in MCF-7 breast cancer cells.

Potential Applications in Drug Development

This compound's unique reactivity positions it as a potential scaffold for drug development. Its derivatives have been explored for their ability to act as inhibitors or modulators in various biochemical pathways. For instance, modified forms of this compound have been synthesized to target specific enzymes involved in cancer progression.

Research Findings

Recent studies have focused on the synthesis of this compound derivatives and their biological evaluations. These derivatives have shown enhanced biological activities compared to the parent compound.

Table 2: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 1-Acetyl-3-methyl-2-oxazolidinone | Antimicrobial | 20 |

| 2-(1-Hydroxyethyl)-3-methyl-4-thiazolidinone | Cytotoxic | 15 |

| Sodium phenylacetylide | Antiviral | 25 |

Propriétés

IUPAC Name |

sodium;ethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H.Na/c1-2;/h1H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFDZETWZUCDYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#[C-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910044 | |

| Record name | Sodium ethyn-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Suspension in 82% xylene: Grey liquid with an aromatic odor; [Alfa Aesar MSDS] | |

| Record name | Sodium acetylide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17485 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1066-26-8 | |

| Record name | Sodium acetylide (Na(C2H)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium acetylide (Na(C2H)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium ethyn-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium acetylide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.